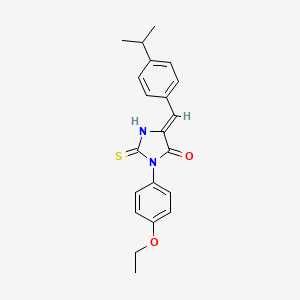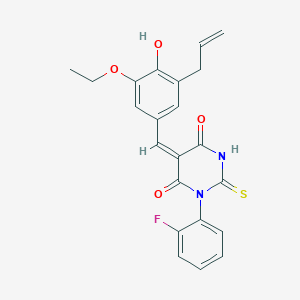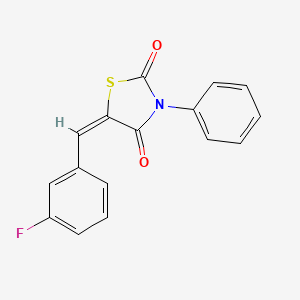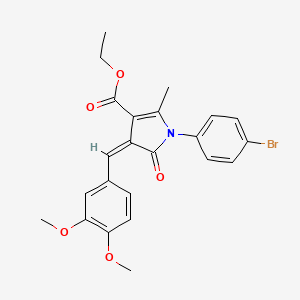![molecular formula C22H16BrN3O7 B5916325 methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a synthetic derivative of benzoic acid and has a complex molecular structure.
Applications De Recherche Scientifique
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has several potential scientific research applications. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied as a potential antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The mechanism of action of methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of inflammatory cytokines by inhibiting the NF-κB pathway. Additionally, it inhibits the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal lab conditions and has a long shelf life. However, it has some limitations for lab experiments. It is relatively expensive and may not be readily available in all labs. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate. One direction is to further investigate its potential as an anticancer agent and to study its efficacy in different types of cancer. Another direction is to study its potential as an anti-inflammatory and antimicrobial agent and to investigate its mechanism of action in more detail. Additionally, future research could focus on developing more efficient synthesis methods for this compound and on exploring its potential applications in other fields.
Méthodes De Synthèse
The synthesis of methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate involves several steps. The starting material for the synthesis is 5-bromo-2-furoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-nitroaniline to form the corresponding amide. This amide is then reacted with 4-aminobenzoic acid to form the final product, methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate.
Propriétés
IUPAC Name |
methyl 4-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O7/c1-32-22(29)14-5-7-15(8-6-14)24-20(27)17(25-21(28)18-9-10-19(23)33-18)12-13-3-2-4-16(11-13)26(30)31/h2-12H,1H3,(H,24,27)(H,25,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWIJJCGHLSWBW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)



![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)